molecular formula C12H14F3N B13342631 (R)-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13342631
M. Wt: 229.24 g/mol
InChI Key: OQVGEPQDINYINI-SNVBAGLBSA-N
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Description

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the use of enantioselective catalytic reactions to ensure the desired chirality is achieved. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale catalytic processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine stands out due to the combination of the trifluoromethyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(2R)-2-[3-methyl-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-8-4-2-5-9(10-6-3-7-16-10)11(8)12(13,14)15/h2,4-5,10,16H,3,6-7H2,1H3/t10-/m1/s1

InChI Key

OQVGEPQDINYINI-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H]2CCCN2)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)C(F)(F)F

Origin of Product

United States

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